S-methyl (Z)-3-hydroxy-3-(4-methoxyphenyl)prop-2-enethioate
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Overview
Description
S-methyl (Z)-3-hydroxy-3-(4-methoxyphenyl)prop-2-enethioate is an organic compound with a complex structure that includes a hydroxy group, a methoxyphenyl group, and a thioester linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-methyl (Z)-3-hydroxy-3-(4-methoxyphenyl)prop-2-enethioate typically involves the reaction of 4-methoxybenzaldehyde with a suitable thiol reagent under controlled conditions. The reaction may proceed through a series of steps, including the formation of an intermediate thioacrylate, followed by hydrolysis and methylation to yield the final product. Common reagents used in this synthesis include acrylyl chloride and thiophenol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
S-methyl (Z)-3-hydroxy-3-(4-methoxyphenyl)prop-2-enethioate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The thioester linkage can be reduced to form a thiol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a thiol derivative.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
S-methyl (Z)-3-hydroxy-3-(4-methoxyphenyl)prop-2-enethioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of S-methyl (Z)-3-hydroxy-3-(4-methoxyphenyl)prop-2-enethioate involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory and cancer pathways, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
S-phenyl prop-2-enethioate: Similar structure but with a phenyl group instead of a methoxyphenyl group.
S-phenyl thioacrylate: Contains a thioacrylate moiety similar to the thioester linkage in S-methyl (Z)-3-hydroxy-3-(4-methoxyphenyl)prop-2-enethioate.
S-phenyl thiopropenoate: Another compound with a thioester linkage but different substituents.
Uniqueness
This compound is unique due to the presence of both a hydroxy group and a methoxyphenyl group, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C11H12O3S |
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Molecular Weight |
224.28 g/mol |
IUPAC Name |
S-methyl (Z)-3-hydroxy-3-(4-methoxyphenyl)prop-2-enethioate |
InChI |
InChI=1S/C11H12O3S/c1-14-9-5-3-8(4-6-9)10(12)7-11(13)15-2/h3-7,12H,1-2H3/b10-7- |
InChI Key |
IPIBUYDMVBRART-YFHOEESVSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=C/C(=O)SC)/O |
Canonical SMILES |
COC1=CC=C(C=C1)C(=CC(=O)SC)O |
Origin of Product |
United States |
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